1-(4-Bromophenyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one
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Overview
Description
Preparation Methods
- As of now, specific synthetic routes and reaction conditions for WAY-325670-A remain undisclosed. Industrial production methods are also not widely documented.
- Researchers and manufacturers likely employ proprietary processes to synthesize this compound, emphasizing its novelty and potential applications.
Chemical Reactions Analysis
- Without explicit data, we can only speculate on the types of reactions WAY-325670-A might undergo. common reactions include oxidation, reduction, and substitution.
- Hypothetically, reagents such as oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents) could play a role.
- The major products formed from these reactions would depend on the specific reaction conditions and starting materials.
Scientific Research Applications
- Despite the scarcity of information, we can explore potential applications:
Medicine: Investigate its pharmacological properties, potential therapeutic targets, and biological effects.
Chemistry: Assess its reactivity, stability, and interactions with other molecules.
Industry: Explore its use as a precursor for novel materials or as a building block in organic synthesis.
Mechanism of Action
- Elucidating the mechanism by which WAY-325670-A exerts its effects requires further investigation.
- Molecular targets and associated pathways remain undisclosed, emphasizing the need for dedicated research.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are challenging due to the limited available data.
- Researchers may need to explore related structures and evaluate their uniqueness in terms of reactivity, biological activity, and applications.
properties
Molecular Formula |
C20H23BrN2O2 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H23BrN2O2/c1-25-20-5-3-2-4-18(20)23-14-12-22(13-15-23)11-10-19(24)16-6-8-17(21)9-7-16/h2-9H,10-15H2,1H3 |
InChI Key |
HYCKIBLPPBJWLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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